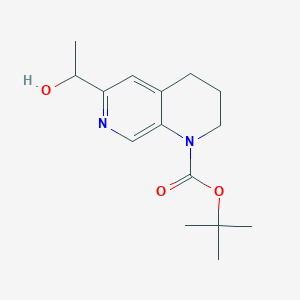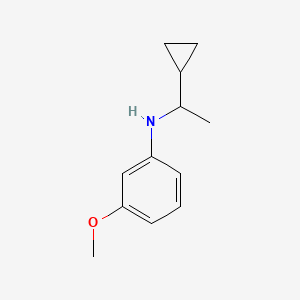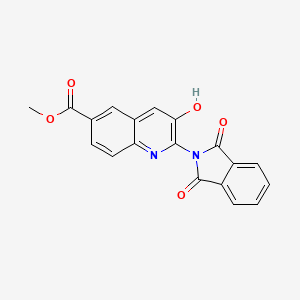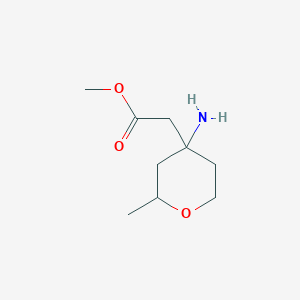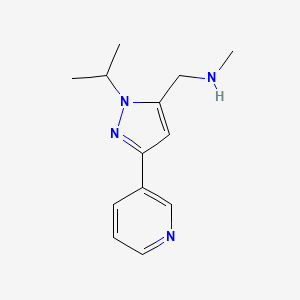
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate precursors. The isopropyl and pyridine substituents are then introduced via substitution reactions. The final step involves the methylation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: This compound shares a similar pyrazole and pyridine structure but differs in the functional groups attached.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Another related compound with a carboxylic acid group instead of the methylamine group.
Uniqueness
1-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
N-methyl-1-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H18N4/c1-10(2)17-12(9-14-3)7-13(16-17)11-5-4-6-15-8-11/h4-8,10,14H,9H2,1-3H3 |
InChIキー |
QFNGEJLLQCRWTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)


![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)


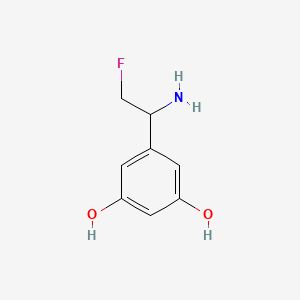
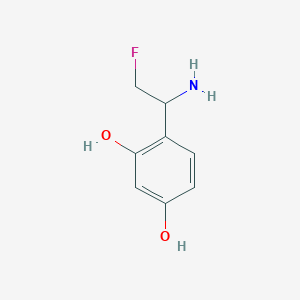
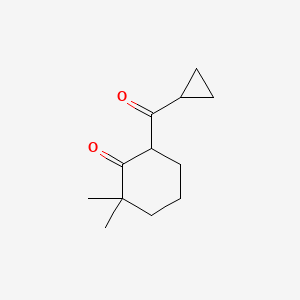
![N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine](/img/structure/B13321796.png)
